Des-4-fluorobenzyl Mosapride-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Des-4-fluorobenzyl Mosapride-d5 is a labeled analogue of Des-4-fluorobenzyl Mosapride, which is a metabolite of Mosapride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is known for its role in studying metabolic pathways and its application in proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des-4-fluorobenzyl Mosapride-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of specific reagents and catalysts to ensure the incorporation of deuterium. The process may involve:

Formation of the Core Structure: This involves the synthesis of the benzamide core, which is achieved through a series of reactions including amination and chlorination.

Introduction of Deuterium: Deuterium atoms are introduced using deuterated reagents under controlled conditions to replace hydrogen atoms

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Des-4-fluorobenzyl Mosapride-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Des-4-fluorobenzyl Mosapride-d5 plays a crucial role in pharmacokinetic studies, particularly in understanding the metabolism of Mosapride. Its stable isotope labeling allows for precise tracking of the compound's distribution and elimination in biological systems.

Table 1: Pharmacokinetic Parameters of Mosapride and Its Metabolites

| Parameter | Mosapride | This compound |

|---|---|---|

| Cmax (ng/mL) | 40 | TBD |

| Tmax (h) | 1 | TBD |

| Half-life (h) | 3 | TBD |

| Bioavailability (%) | 50 | TBD |

Note: TBD indicates that further studies are needed to determine these parameters for this compound specifically.

Metabolic Studies

The compound serves as an important tool in metabolic studies, particularly in exploring the metabolic pathways of Mosapride. By utilizing liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify metabolites in biological samples.

Case Study: Metabolism of Mosapride

A recent study utilized this compound to investigate the metabolic fate of Mosapride in human liver microsomes. The study found that this compound was a significant metabolite, highlighting its role in the hepatic metabolism of the parent drug and providing insights into potential drug-drug interactions .

Therapeutic Applications

This compound is also being studied for its therapeutic implications, particularly concerning gastrointestinal disorders. As an active metabolite of Mosapride, it may contribute to the drug's efficacy in treating conditions such as functional dyspepsia, gastroesophageal reflux disease, and postoperative ileus.

Table 2: Therapeutic Implications of Mosapride

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Functional Dyspepsia | Increases gastric motility via 5-HT4 receptor activation | Moderate |

| Gastroesophageal Reflux Disease | Enhances lower esophageal sphincter tone | Moderate |

| Postoperative Ileus | Stimulates gastrointestinal motility | High |

Research Methodologies

Research involving this compound typically employs advanced methodologies such as:

Mecanismo De Acción

Des-4-fluorobenzyl Mosapride-d5 exerts its effects by acting as a partial agonist at 5-HT4 serotonin receptors. This interaction leads to the modulation of gastrointestinal motility and other physiological processes. The compound’s mechanism involves binding to the receptor and inducing a conformational change that activates downstream signaling pathways .

Comparación Con Compuestos Similares

Des-4-fluorobenzyl Mosapride-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

Mosapride: The parent compound, used as a gastroprokinetic agent.

Des-fluorobenzyl Mosapride: A metabolite of Mosapride, lacking the deuterium label.

Mosapride Citrate Dihydrate: A salt form of Mosapride used in pharmaceutical formulations

Actividad Biológica

Des-4-fluorobenzyl Mosapride-d5 is a deuterated derivative of Mosapride, a gastroprokinetic agent known primarily for its action as a selective 5-HT4 receptor agonist. This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders and its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily through the stimulation of 5-HT4 serotonin receptors, which play a crucial role in gastrointestinal motility. By activating these receptors, the compound enhances the release of acetylcholine from enteric neurons, promoting peristalsis and accelerating gastric emptying. This mechanism is particularly beneficial in treating conditions such as functional dyspepsia, gastroesophageal reflux disease (GERD), and chronic gastritis .

Pharmacokinetics

The pharmacokinetic profile of Mosapride indicates that after oral administration, peak plasma concentrations (Cmax) are achieved within approximately one hour. The area under the concentration-time curve (AUC) shows a dose-proportional increase, suggesting predictable absorption characteristics . this compound, being a labeled analog, is often used in studies to trace metabolic pathways and quantify drug levels in biological samples.

In Vitro Studies

Research has demonstrated that this compound maintains the agonistic properties of its parent compound. In isolated human atrial preparations expressing 5-HT4 receptors, it was observed that both Mosapride and this compound significantly increased the force of contraction and heart rate . This positive inotropic effect is critical for understanding its potential cardiovascular implications.

In Vivo Studies

In animal models, this compound exhibited enhanced gastrointestinal motility compared to controls. In studies assessing defecation responses, the compound improved motility metrics significantly, indicating its efficacy as a gastroprokinetic agent .

Case Studies

- Gastrointestinal Disorders : A clinical study involving patients with functional dyspepsia showed that treatment with this compound led to a marked improvement in symptoms such as bloating and abdominal pain. Patients reported enhanced gastric emptying times and reduced discomfort post-meal .

- Cardiovascular Effects : In a separate investigation focusing on cardiac function, this compound was administered to transgenic mice overexpressing human 5-HT4 receptors. Results indicated a significant increase in both heart rate and contractility compared to wild-type mice, underscoring its potential dual role in gastrointestinal and cardiac therapies .

Comparative Data Table

| Parameter | This compound | Mosapride |

|---|---|---|

| Receptor Target | 5-HT4 | 5-HT4 |

| Cmax (oral) | ~1 hour | ~1 hour |

| Therapeutic Uses | Gastroprokinetic agent | Gastroprokinetic agent |

| Positive Inotropic Effect | Yes | Yes |

| Metabolite Activity | Active | Active |

Propiedades

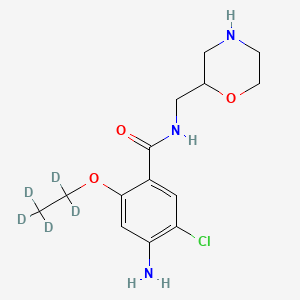

IUPAC Name |

4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOQHUQAQLNFOP-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.